molecular formula C23H21NO2 B5627671 n-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide CAS No. 5301-74-6

n-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide

Cat. No.: B5627671
CAS No.: 5301-74-6
M. Wt: 343.4 g/mol
InChI Key: XTDUSCFHZIQGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is characterized by the presence of a phenyl group attached to a benzamide moiety, which is further substituted with a 2,4,6-trimethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with n-phenylbenzamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

  • Dissolving n-phenylbenzamide in an appropriate solvent such as dichloromethane.
  • Adding a base like triethylamine to the solution.
  • Slowly adding 2,4,6-trimethylbenzoyl chloride to the reaction mixture while maintaining a low temperature.
  • Stirring the reaction mixture for several hours to ensure complete reaction.
  • Isolating the product by filtration and purifying it through recrystallization.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

n-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

n-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of n-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its use as a photoinitiator in polymer chemistry.

    N-Phenylbenzamide: A simpler analog without the trimethylbenzoyl substitution, used in various organic synthesis applications.

    2,4,6-Trimethylbenzoyl chloride: A key reagent used in the synthesis of n-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide.

Uniqueness

This compound is unique due to the presence of both phenyl and 2,4,6-trimethylbenzoyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-phenyl-4-(2,4,6-trimethylbenzoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-15-13-16(2)21(17(3)14-15)22(25)18-9-11-19(12-10-18)23(26)24-20-7-5-4-6-8-20/h4-14H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDUSCFHZIQGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967502
Record name N-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5301-74-6
Record name N-Phenyl-4-(2,4,6-trimethylbenzoyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.